
2,5-Dichloro-4-(4-fluorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and a fluorophenyl group at position 4. It is widely used in various fields due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with appropriate reagents. One common method includes the Suzuki coupling reaction, where 2,4-dichloro-5-fluoropyrimidine reacts with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst . The reaction conditions often involve the use of triphenylphosphine and palladium(II) acetate as catalysts, and the reaction is carried out in a suitable solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions like Suzuki and Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reaction conditions may involve the use of bases like sodium hydride or potassium carbonate.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and phosphine ligands.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atoms.
- Coupling reactions produce biaryl compounds with extended aromatic systems .
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-(4-fluorophenyl)pyrimidine has diverse applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential anticancer agents .
Comparación Con Compuestos Similares
2,4-Dichloro-5-fluoropyrimidine: Shares a similar structure but lacks the fluorophenyl group.
2,4-Dichloropyrimidine: Similar core structure but without the fluorine and phenyl substituents.
Uniqueness: 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C10H5Cl2FN2 |
|---|---|
Peso molecular |
243.06 g/mol |
Nombre IUPAC |
2,5-dichloro-4-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(12)15-9(8)6-1-3-7(13)4-2-6/h1-5H |
Clave InChI |
FYRORHXGYAMTMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NC=C2Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


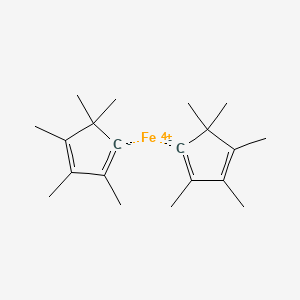
![(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride](/img/structure/B13895457.png)
![Tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]piperidine-1-carboxylate](/img/structure/B13895478.png)
![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)
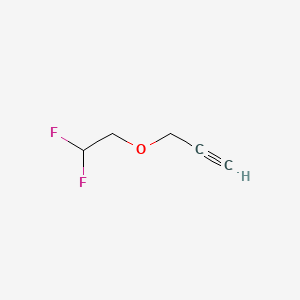
![Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13895491.png)

![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)

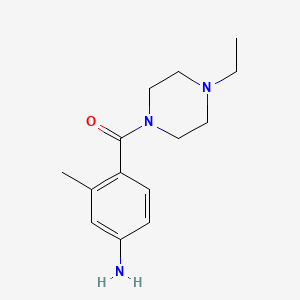

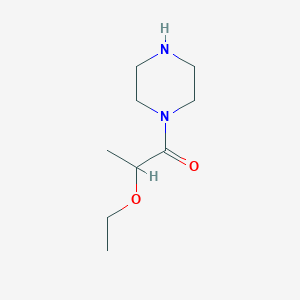
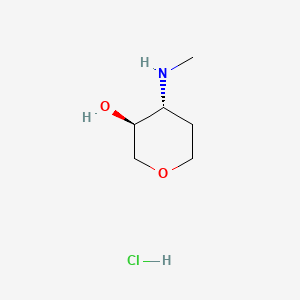
![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)
